1-(4-クロロフェニル)-1H-テトラゾール-5-チオール

説明

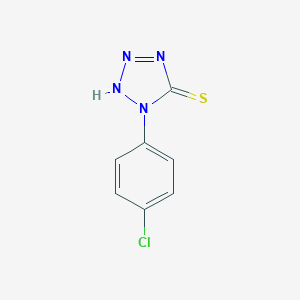

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group and a thiol group

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用機序

Target of Action

Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

For instance, pyraclostrobin, a member of the strobilurin group of fungicides, acts through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain .

Pharmacokinetics

For instance, some compounds showed improved kinetic solubilities compared to their parental compounds and were metabolically stable in vitro .

Result of Action

Related compounds have been shown to have significant antipromastigote and antimalarial activities .

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and sodium azide under acidic conditions to form the tetrazole ring. The thiol group is then introduced via thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide .

Industrial Production Methods: Industrial production of 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product .

化学反応の分析

Types of Reactions: 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced tetrazole derivatives.

Substitution: Substituted tetrazole derivatives with various functional groups.

類似化合物との比較

1-(4-Chloro-phenyl)-1H-tetrazole: Lacks the thiol group, which may affect its reactivity and biological activity.

1-(4-Methyl-phenyl)-1H-tetrazole-5-thiol: Substitutes the chlorine atom with a methyl group, potentially altering its chemical and biological properties.

1-(4-Bromo-phenyl)-1H-tetrazole-5-thiol: Substitutes the chlorine atom with a bromine atom, which may influence its reactivity and interactions.

Uniqueness: 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol is unique due to the presence of both the 4-chlorophenyl and thiol groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

生物活性

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol is a compound of significant interest due to its biological activity, particularly as a potential pharmacological agent. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research findings.

Anticholinesterase Activity

Research has indicated that tetrazole derivatives, including 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol, exhibit varying degrees of anticholinesterase activity. A study synthesized several derivatives and evaluated their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

Key Findings:

- Inhibition Percentages: The compound demonstrated moderate activity with inhibition percentages of 17.71% at 1 mM concentration and 4.69% at 0.1 mM concentration .

- Comparative Analysis: While some derivatives showed higher inhibitory effects (up to 29.56%), 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol's activity was less potent than the standard drug Donepezil, which had an IC50 value of 0.054 µM .

| Compound | Inhibition at 1 mM (%) | Inhibition at 0.1 mM (%) |

|---|---|---|

| 2 | 29.56 | 14.53 |

| 3 | 24.38 | 12.96 |

| 5 | 17.71 | 4.69 |

| Donepezil | - | IC50 = 0.054 µM |

Antitumor Activity

Another area of interest is the antitumor potential of tetrazole derivatives. Studies have shown that certain tetrazoles can inhibit cancer cell proliferation through various mechanisms.

Case Study Insights:

- A study highlighted that some tetrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy .

- The structural modifications in tetrazoles, such as substituents on the phenyl ring, have been shown to influence their anticancer activity significantly.

The biological activity of 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol can be attributed to several mechanisms:

- Enzyme Inhibition: As noted in anticholinesterase studies, the compound's ability to inhibit AChE suggests a mechanism that could be beneficial in treating cognitive disorders.

- Cytotoxic Effects: The interaction with cellular pathways involved in cancer cell proliferation indicates its potential role as an anticancer agent.

特性

IUPAC Name |

1-(4-chlorophenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTIWFZSPZVBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=S)N=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181609 | |

| Record name | 1-(4-Chlorophenyl)tetrazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27143-76-6 | |

| Record name | 1-(4-Chlorophenyl)tetrazole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)tetrazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。